![molecular formula C18H12N2O3S5 B4303393 2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE](/img/structure/B4303393.png)
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE
Overview
Description
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures and functional groups. Examples might include:
Uniqueness
What sets 2-METHOXY-7,7-DIMETHYL-4-(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)-10-THIOXO-7,10-DIHYDRO[1,2]DITHIOLO[3,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-5-ONE apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
IUPAC Name |
(10Z)-13-methoxy-7,7-dimethyl-10-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S5/c1-18(2)13-10(16(24)28-27-13)8-5-6(23-3)4-7-9(15(22)20(18)11(7)8)12-14(21)19-17(25)26-12/h4-5H,1-3H3,(H,19,21,25)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARDGBCMNCSMGF-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=C5C(=O)NC(=S)S5)C4=CC(=C3)OC)C(=S)SS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C3=C4N1C(=O)/C(=C\5/C(=O)NC(=S)S5)/C4=CC(=C3)OC)C(=S)SS2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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